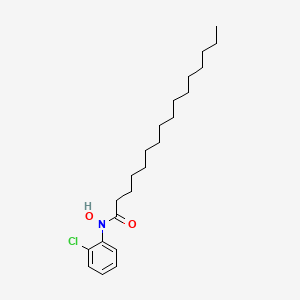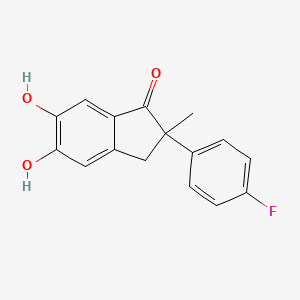
2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound with a unique structure that includes a fluorophenyl group and a dihydroxyindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the dihydroxy groups can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetonitrile: Used as an intermediate in organic synthesis.
4-Fluorophenylacetic acid: Utilized in the production of fluorinated anesthetics.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
2-(4-Fluorophenyl)-5,6-dihydroxy-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to its combination of a fluorophenyl group and a dihydroxyindenone core. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
85524-85-2 |
|---|---|
Molecular Formula |
C16H13FO3 |
Molecular Weight |
272.27 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5,6-dihydroxy-2-methyl-3H-inden-1-one |
InChI |
InChI=1S/C16H13FO3/c1-16(10-2-4-11(17)5-3-10)8-9-6-13(18)14(19)7-12(9)15(16)20/h2-7,18-19H,8H2,1H3 |
InChI Key |
XFFANNFLCCUSCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C1=O)O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


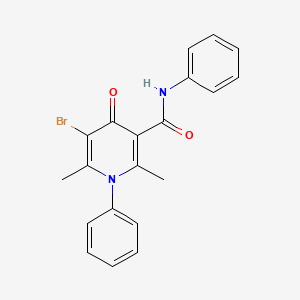
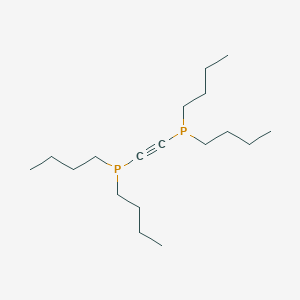
![[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14427940.png)

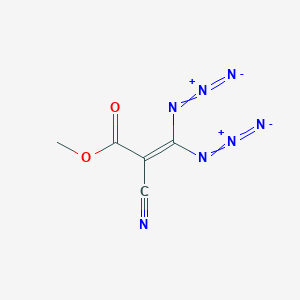
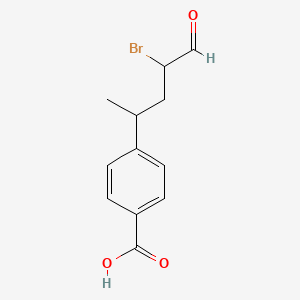
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)
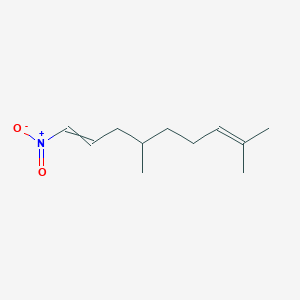
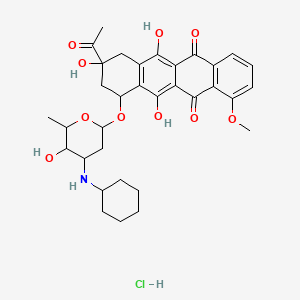
![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)
![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)
